N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine
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Overview
Description
N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine is a synthetic organic compound that features both an imidazole ring and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Imidazole Derivative: Starting with an imidazole derivative, a suitable alkylation reaction can introduce the (1H-Imidazol-1-yl)methyl group.
Boronate Ester Introduction: The phenyl ring can be functionalized with a boronate ester group using Suzuki coupling reactions, which typically involve palladium catalysts and boronic acids or esters.
Final Assembly: The final step would involve coupling the two intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.
Reduction: The boronate ester group can be reduced to form boronic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the boronate ester group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could yield boronic acids.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for more complex molecules, especially in the synthesis of pharmaceuticals and agrochemicals.
Biology
Medicine
Compounds containing imidazole and boronate ester groups have been investigated for their potential as enzyme inhibitors, particularly in the treatment of diseases like cancer and bacterial infections.
Industry
In materials science, boronate esters are used in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The imidazole ring could coordinate with metal ions, while the boronate ester could form reversible covalent bonds with diols in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-((1H-Imidazol-1-yl)methyl)-3-phenylpropan-1-amine: Lacks the boronate ester group.
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine: Lacks the imidazole ring.
N-((1H-Imidazol-1-yl)methyl)-3-(4-bromophenyl)propan-1-amine: Contains a bromine atom instead of the boronate ester.
Uniqueness
The presence of both the imidazole ring and the boronate ester group in N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine makes it unique
Properties
Molecular Formula |
C19H28BN3O2 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-(imidazol-1-ylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine |
InChI |
InChI=1S/C19H28BN3O2/c1-18(2)19(3,4)25-20(24-18)17-9-7-16(8-10-17)6-5-11-21-14-23-13-12-22-15-23/h7-10,12-13,15,21H,5-6,11,14H2,1-4H3 |
InChI Key |
RHOCROYMDVFRCB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCNCN3C=CN=C3 |
Origin of Product |
United States |
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